molecular formula C32H22O2 B12540820 3,3'-Di(naphthalen-2-yl)[1,1'-biphenyl]-2,2'-diol CAS No. 866891-32-9

3,3'-Di(naphthalen-2-yl)[1,1'-biphenyl]-2,2'-diol

Cat. No.: B12540820
CAS No.: 866891-32-9
M. Wt: 438.5 g/mol
InChI Key: FTRCNQPTINJRSK-UHFFFAOYSA-N
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Description

3,3’-Di(naphthalen-2-yl)[1,1’-biphenyl]-2,2’-diol is an organic compound that features a biphenyl core substituted with naphthyl groups and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Di(naphthalen-2-yl)[1,1’-biphenyl]-2,2’-diol typically involves the Suzuki cross-coupling reaction. This method allows for the attachment of various substituents to tailor the chemical structure. The reaction involves the coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like toluene or ethanol.

Industrial Production Methods

While specific industrial production methods for 3,3’-Di(naphthalen-2-yl)[1,1’-biphenyl]-2,2’-diol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,3’-Di(naphthalen-2-yl)[1,1’-biphenyl]-2,2’-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3,3’-Di(naphthalen-2-yl)[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Di(naphthalen-2-yl)[1,1’-biphenyl]-2,2’-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Di(naphthalen-2-yl)[1,1’-biphenyl]-2,2’-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups

Properties

CAS No.

866891-32-9

Molecular Formula

C32H22O2

Molecular Weight

438.5 g/mol

IUPAC Name

2-(2-hydroxy-3-naphthalen-2-ylphenyl)-6-naphthalen-2-ylphenol

InChI

InChI=1S/C32H22O2/c33-31-27(25-17-15-21-7-1-3-9-23(21)19-25)11-5-13-29(31)30-14-6-12-28(32(30)34)26-18-16-22-8-2-4-10-24(22)20-26/h1-20,33-34H

InChI Key

FTRCNQPTINJRSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C(=CC=C3)C4=CC=CC(=C4O)C5=CC6=CC=CC=C6C=C5)O

Origin of Product

United States

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